molecular formula C20H21N5OS B11267733 N-(4-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

N-(4-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

Cat. No.: B11267733
M. Wt: 379.5 g/mol
InChI Key: USPZFPQTCLRMMI-UHFFFAOYSA-N
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Description

N-(4-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound that features a combination of pyridine, thiophene, and piperidine moieties

Preparation Methods

The synthesis of N-(4-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyridazinyl-thiophene intermediate: This step involves the reaction of thiophene with a suitable pyridazine derivative under specific conditions.

    Coupling with piperidine: The intermediate is then coupled with piperidine-4-carboxamide through a series of reactions, often involving catalysts and specific solvents to achieve the desired product.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

N-(4-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or thiophene rings are replaced with other groups using appropriate reagents and conditions.

Scientific Research Applications

N-(4-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Electronics: The compound’s electronic properties make it a candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

    Materials Science: Its ability to form stable structures and interact with other materials makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-(4-Methylpyridin-2-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can be compared with other similar compounds such as:

    N-(4-Methyl-2-pyridyl)thiourea: This compound shares the pyridine moiety but differs in its overall structure and applications.

    2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinazolin-4-amine: Another compound with a pyridine ring, used as a kinase inhibitor in medicinal chemistry.

The uniqueness of this compound lies in its combination of pyridine, thiophene, and piperidine moieties, which confer specific electronic and biological properties not found in other compounds.

Properties

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H21N5OS/c1-14-6-9-21-18(13-14)22-20(26)15-7-10-25(11-8-15)19-5-4-16(23-24-19)17-3-2-12-27-17/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,21,22,26)

InChI Key

USPZFPQTCLRMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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